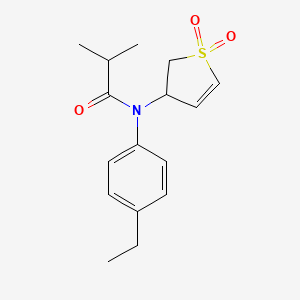

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)isobutyramide

CAS No.: 1017657-43-0

Cat. No.: VC7784527

Molecular Formula: C16H21NO3S

Molecular Weight: 307.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017657-43-0 |

|---|---|

| Molecular Formula | C16H21NO3S |

| Molecular Weight | 307.41 |

| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2-methylpropanamide |

| Standard InChI | InChI=1S/C16H21NO3S/c1-4-13-5-7-14(8-6-13)17(16(18)12(2)3)15-9-10-21(19,20)11-15/h5-10,12,15H,4,11H2,1-3H3 |

| Standard InChI Key | CWLAWIWPZAMIIX-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)C |

Introduction

Chemical Overview

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)isobutyramide is a synthetic organic compound that likely belongs to the class of sulfonamides and amides. Its structure includes:

-

Dioxido-dihydrothiophene moiety: A thiophene ring oxidized to include two oxygen atoms (sulfone group).

-

4-Ethylphenyl substituent: A benzene ring substituted with an ethyl group at the para position.

-

Isobutyramide group: An amide functional group attached to an isobutyl chain.

This combination of functional groups suggests that the compound may have unique chemical and biological properties, making it a potential candidate for research in medicinal chemistry or material science.

Functional Groups

The compound's functional groups are critical in determining its reactivity and potential applications:

-

Sulfone group: Enhances polarity and may interact with biological targets such as enzymes or receptors.

-

Amide bond: Provides stability and potential for hydrogen bonding in biological systems.

-

Aromatic ring (4-ethylphenyl): Contributes to hydrophobic interactions and may influence binding affinity in biological systems.

Molecular Formula and Weight

The molecular formula can be deduced as , with a molecular weight of approximately 293 g/mol.

Medicinal Chemistry

Compounds with sulfone and amide groups are often explored for their pharmacological properties, including:

-

Antimicrobial activity: Sulfones are known for their role in antibiotics like dapsone.

-

Anti-inflammatory properties: The amide group may contribute to enzyme inhibition, particularly cyclooxygenase (COX).

Material Science

The combination of aromatic and polar functional groups could make this compound a candidate for:

-

Polymer synthesis: As a monomer or cross-linking agent.

-

Electronic materials: Due to the thiophene derivative's conductivity potential.

General Synthetic Route

The synthesis of this compound would likely involve:

-

Thiophene oxidation: Introduction of the sulfone group into a thiophene ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Amide formation: Coupling of the isobutyramide moiety to the oxidized thiophene using reagents like carbodiimides (e.g., DCC).

-

Substitution on the phenyl ring: Introduction of the ethyl group via Friedel-Crafts alkylation or other alkylation methods.

Challenges

Key challenges in synthesis might include:

-

Maintaining regioselectivity during alkylation.

-

Avoiding overoxidation of the thiophene ring.

Comparison with Related Compounds

| Compound Name | Key Difference |

|---|---|

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-benzamide | Methoxy instead of ethyl substitution |

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-benzamide | Isopropyl instead of ethyl substitution |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume